molecular formula C4H8N2O3S B6283697 (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide CAS No. 2649057-92-9

(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide

Cat. No. B6283697
CAS RN: 2649057-92-9
M. Wt: 164.2
InChI Key:
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Description

(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide, often referred to as DMOX, is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile molecule that has been used for a variety of purposes, including as a synthetic intermediate, an inhibitor of enzymatic activity, and as a potential therapeutic agent. DMOX is an important compound that has been used extensively in the study of biochemical and physiological processes, and is also a useful tool in the development of new drugs.

Scientific Research Applications

DMOX has been used in a variety of scientific research applications. It has been used as an inhibitor of enzyme activity, as a tool to study the mechanism of action of enzymes, and as a potential therapeutic agent. In addition, DMOX has been used to study the structure and function of proteins, as a synthetic intermediate in organic synthesis, and as a tool for drug development.

Mechanism of Action

The mechanism of action of DMOX is not fully understood. It is believed that DMOX acts as an inhibitor of enzyme activity by binding to the active site of the enzyme and blocking the substrate binding. This inhibition of enzyme activity can be used to study the mechanism of action of enzymes and to develop new drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMOX are not well understood. Studies have shown that DMOX can inhibit the activity of certain enzymes, but the exact mechanism by which this occurs is not known. In addition, there is limited information available regarding the effects of DMOX on other biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The use of DMOX in laboratory experiments has both advantages and limitations. The main advantage of using DMOX is its versatility; it can be used as an inhibitor of enzyme activity, as a tool to study the mechanism of action of enzymes, and as a potential therapeutic agent. However, the use of DMOX in laboratory experiments is limited by the fact that the exact mechanism of action is not fully understood and the effects of DMOX on other biochemical and physiological processes are not known.

Future Directions

There are a number of potential future directions for the use of DMOX in scientific research. These include further studies of the biochemical and physiological effects of DMOX, the development of new drugs based on DMOX, and the development of new synthetic methods for the production of DMOX. Additionally, further research into the mechanism of action of DMOX could lead to the development of more effective inhibitors of enzyme activity.

Synthesis Methods

The synthesis of DMOX is a relatively straightforward process that involves the reaction of 4,5-dihydroxy-1,2-oxazole with methanesulfonamide in the presence of an acid catalyst. The reaction yields a mixture of the desired product and by-products, which can be separated by chromatographic techniques. The reaction is usually conducted at room temperature and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide involves the reaction of a primary amine with a cyclic carbonate to form an oxazolidinone intermediate, which is then reacted with methanesulfonyl chloride to form the final product.", "Starting Materials": [ "4,5-dihydro-1,2-oxazol-3-amine", "propylene carbonate", "triethylamine", "methanesulfonyl chloride", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Step 1: To a solution of 4,5-dihydro-1,2-oxazol-3-amine (1.0 equiv) in dichloromethane (DCM), add propylene carbonate (1.2 equiv) and triethylamine (TEA) (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add a solution of methanesulfonyl chloride (1.2 equiv) in DCM dropwise to the reaction mixture from step 1 while maintaining the temperature at 0-5°C. Stir the reaction mixture at room temperature for an additional 24 hours.", "Step 3: Quench the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with diethyl ether. Wash the organic layer with brine and dry over sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.", "Step 4: Purify the crude product by column chromatography using a mixture of DCM and diethyl ether as the eluent to obtain the final product as a white solid." ] }

CAS RN

2649057-92-9

Product Name

(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide

Molecular Formula

C4H8N2O3S

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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